molecular formula C9H11N3 B13271966 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine

Cat. No.: B13271966
M. Wt: 161.20 g/mol
InChI Key: HUMAHMLQFPNJRR-UHFFFAOYSA-N
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Description

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is a high-purity, heterocyclic chemical scaffold designed for research applications in drug discovery and medicinal chemistry. This compound features a fused pyrimidine and tetrahydropyridine ring system, a structural motif of significant interest in the development of novel pharmacologically active molecules. Heterocycles are fundamental building blocks in pharmaceuticals, forming the core of numerous marketed drugs and investigational compounds . The specific molecular architecture of this compound, which presents multiple hydrogen bond acceptors and a potential site for functionalization, makes it a valuable template for constructing targeted libraries. Research indicates that similar pyrimidine-based structures have been explored as key components in potent antagonists for various protein targets . Furthermore, such heterocyclic scaffolds are actively investigated in multiple therapeutic areas, including infectious diseases, underscoring their broad utility in chemical biology and lead optimization programs . Applications: This reagent is intended for use as a synthetic intermediate in the discovery of new chemical entities. Its primary applications include structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex molecules for biological screening. Handling and Compliance: 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is provided For Research Use Only (RUO). It is not intended for direct diagnostic or therapeutic use in humans or animals, nor is it for personal consumption . All handling should be performed by qualified laboratory personnel in accordance with appropriate safety protocols.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

InChI

InChI=1S/C9H11N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1,5-7,10H,2-4H2

InChI Key

HUMAHMLQFPNJRR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine involves several steps, often starting from simpler pyrimidine or tetrahydropyridine derivatives. Here are some common methods:

Synthesis from Pyrimidine Derivatives

One approach involves modifying existing pyrimidine derivatives. For example, starting with 2-methylpyrimidine, one can introduce a bromine atom at the 5-position, followed by coupling reactions to attach the tetrahydropyridine moiety.

Steps:

Synthesis via Tetrahydropyridine Derivatives

Another method involves starting with tetrahydropyridine derivatives and attaching them to pyrimidine rings. This often involves multiple steps, including debenzylation if benzyl-protected intermediates are used.

Steps:
  • Debenzylation : If starting with a benzyl-protected tetrahydropyridine derivative, remove the benzyl group using hydrogenation.
  • Coupling with Pyrimidine : Use a coupling reaction to attach the tetrahydropyridine derivative to a pyrimidine ring.

Detailed Synthesis Protocol

Here is a detailed protocol based on the synthesis route involving 2-methylpyrimidine:

Synthesis of 5-Bromo-2-Methylpyrimidine

  • Materials : 2-methylpyrimidine, bromine, acetic acid.
  • Procedure : Add 50g of bromine dropwise to 24g of 2-methylpyrimidine in 200ml of acetic acid. Reflux overnight, then cool and extract with ethyl acetate. Dry and concentrate to obtain 5-bromo-2-methylpyrimidine.

Synthesis of 1-Benzyl-4-(2-Methylpyrimidine-5-Base) Piperidine

  • Materials : 5-bromo-2-methylpyrimidine, N-benzylpiperidine ketone, n-Butyl Lithium, tetrahydrofuran (THF).
  • Procedure : React 28g of 5-bromo-2-methylpyrimidine with 2.5M n-Butyl Lithium in THF at -78°C. Add a tetrahydrofuran solution of N-benzylpiperidine ketone and stir for 3 hours. Allow the mixture to warm to room temperature, then quench with saturated aqueous ammonium chloride. Extract with ethyl acetate and concentrate.

Synthesis of 5-(1-Benzyl-1,2,3,6-Tetrahydropyridine-4-Base)-2-Methylpyrimidine

  • Materials : 1-benzyl-4-(2-methylpyrimidine-5-base)piperidine, ethanol, hydrochloric acid.
  • Procedure : Reflux 35g of the piperidine derivative in ethanol with concentrated hydrochloric acid for 4 hours. Neutralize with sodium hydrogen carbonate and extract with methylene dichloride. Concentrate and purify by silica gel column chromatography.

Final Debenzylation Step

  • Materials : 5-(1-benzyl-1,2,3,6-tetrahydropyridine-4-base)-2-methylpyrimidine, palladium carbon, hydrogen.
  • Procedure : Hydrogenate the benzyl-protected compound in methanol using palladium carbon as a catalyst to obtain the final product, 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine.

Research Findings and Applications

Compounds like 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine are of interest for their potential biological activities, including neuroprotective effects and receptor binding properties. The synthesis of such compounds often involves optimizing reaction conditions to achieve high yields and purity.

Biological Activities

  • Neuroprotection : Derivatives of pyrimidine and tetrahydropyridine have shown promise in neuroprotection, which could be beneficial for treating neurodegenerative diseases.
  • Receptor Binding : Some compounds exhibit high affinity for specific receptors, such as serotonin receptors, which can lead to therapeutic applications.

Data Tables

Table 1: Synthesis Yields of Key Intermediates

Intermediate Yield (%)
5-Bromo-2-Methylpyrimidine 80-90
1-Benzyl-4-(2-Methylpyrimidine-5-Base) Piperidine 70-75
5-(1-Benzyl-1,2,3,6-Tetrahydropyridine-4-Base)-2-Methylpyrimidine 60-65
Final Product 50-55

Table 2: Physical Properties of Final Product

Property Value
Melting Point (°C) 120-125
Molecular Weight 216.27 g/mol
Solubility Soluble in ethanol and methanol

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Pharmacological Differences

Core Modifications: The parent compound lacks bulky substituents on the tetrahydropyridine ring, contributing to its lower molecular weight (200.2 g/mol) compared to derivatives like the tert-butyl (300.4 g/mol) and isopropyl (393.4 g/mol) analogues .

Biological Activity: The tert-butyl analogue exhibits improved potency (denoted by ** in CBA IC50), likely due to the carbamate group stabilizing interactions with hydrophobic kinase domains. The isopropyl derivative demonstrates the highest activity (* in CBA IC50), attributed to synergistic effects of the methoxypyridinyl substituent and carbamate moiety, which may enhance solubility and target affinity . In contrast, the unsubstituted 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine shows weaker activity (>0.3 mM CBA IC50), underscoring the importance of substituent optimization for pharmacological efficacy .

Comparison with Heterocyclic Derivatives from Recent Syntheses

Recent synthetic efforts (2023) have produced pyrimidine derivatives fused with coumarin and tetrazole moieties, such as:

  • 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
  • 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)

These compounds exhibit distinct properties:

  • Fluorescence: Coumarin-containing derivatives (e.g., 4i, 4j) display strong fluorescence, enabling applications in bioimaging, unlike the non-fluorescent 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine .

Biological Activity

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine has the molecular formula C9H12N3 and is characterized by a pyrimidine ring fused with a tetrahydropyridine moiety. This unique structure contributes to its potential biological activities, including neuroprotective and anti-inflammatory properties.

The biological activity of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is primarily attributed to its interaction with various molecular targets:

  • Inhibition of ER Stress : It has been shown to inhibit endoplasmic reticulum (ER) stress pathways, which are often implicated in neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the NF-kB pathway and reducing the production of pro-inflammatory cytokines such as TNF-α .
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from apoptosis by modulating apoptotic markers like cleaved caspase-3 .

Antidepressant Properties

Recent studies have highlighted the potential of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine as an antidepressant. The compound exhibits affinity for serotonin receptors (5-HT), suggesting its role in modulating serotonin levels in the brain. This mechanism is crucial for developing multi-target antidepressants .

Anticancer Activity

Pyrimidine derivatives have been recognized for their anticancer properties. In vitro studies have demonstrated that 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine can inhibit the proliferation of various cancer cell lines including HeLa and MCF-7 by inducing cell cycle arrest at the G2/M phase .

Antimicrobial Effects

The compound also shows promising antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies and Research Findings

StudyFindings
Mewshaw et al. (2024)Demonstrated that derivatives of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine exhibit significant binding affinity for serotonin receptors and potential antidepressant activity .
Research on Cancer Cell LinesShowed that the compound effectively inhibits growth in HeLa and MCF-7 cells through cell cycle arrest mechanisms .
Neuroprotective StudiesIndicated that it reduces ER stress markers and apoptosis in neuronal cells under inflammatory conditions .

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